molecular formula C39H57ClN6O13 B1194548 TMP-NVOC-Halo

TMP-NVOC-Halo

Cat. No.: B1194548
M. Wt: 853.36
InChI Key: ZJEAMRCCPGGFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TMP-NVOC-Halo is a cell-permeable, photocaged chemical inducer of dimerization (CID) that enables rapid, reversible, and spatially precise control over protein-protein interactions in living cells . This compound is a powerful chemogenetic tool for researchers in chemical biology and synthetic biology seeking to dissect dynamic cellular processes with high spatiotemporal resolution . The core mechanism of this compound relies on its two orthogonal ligand moieties: a HaloTag ligand (Haloligand) and a photocaged trimethoprim (TMP) ligand . The HaloTag ligand forms a stable, covalent bond with HaloTag-fused proteins. The TMP ligand, which is specific for E. coli dihydrofolate reductase (eDHFR), is initially non-functional, "caged" by a photoremovable 6-nitroveratryloxycarbonyl (NVOC) group . Upon irradiation with UV or near-UV light (365–420 nm), the NVOC group is cleaved, uncaging the TMP ligand and allowing it to bind eDHFR-fused proteins of interest. This process effectively brings a HaloTag-anchored protein and an eDHFR-fused protein into proximity, inducing their dimerization at the specific site and time of light exposure . The key research value of this compound lies in its unique combination of features: Spatiotemporal Precision: It allows for subcellular spatial control, enabling protein recruitment to specific organelles such as individual centromeres, kinetochores, mitochondria, and centrosomes with a single pulse of light . Versatility: The system functions robustly at a wide variety of cellular locations, including both membrane-bound and non-membranous structures . Reversibility: While the uncaging event is irreversible, the TMP-eDHFR interaction is reversible. Dimerization can be competitively reversed by adding excess free TMP, allowing for full OFF-ON-OFF control of protein localization . This compound is instrumental for artificially activating signaling pathways, interrogating lipid-mediated recruitment events, and engineering customized cellular functions by recruiting proteins to the plasma membrane or other organelles . It is supplied as a laboratory chemical for research purposes. Handling Note: Based on safety data for this compound, it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Appropriate safety precautions should be taken during use . Intended Use: This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals, nor for household use.

Properties

Molecular Formula

C39H57ClN6O13

Molecular Weight

853.36

IUPAC Name

4-((18-Chloro-3,6,9,12-tetraoxaoctadecyl)oxy)-5-methoxy-2-nitrobenzyl (3-(4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenoxy)propyl)carbamate

InChI

InChI=1S/C39H57ClN6O13/c1-50-32-24-30(31(46(48)49)25-33(32)57-20-19-56-18-17-55-16-15-54-14-13-53-11-7-5-4-6-9-40)27-59-39(47)43-10-8-12-58-36-34(51-2)22-28(23-35(36)52-3)21-29-26-44-38(42)45-37(29)41/h22-26H,4-21,27H2,1-3H3,(H,43,47)(H4,41,42,44,45)

InChI Key

ZJEAMRCCPGGFOP-UHFFFAOYSA-N

SMILES

O=C(OCC1=CC(OC)=C(OCCOCCOCCOCCOCCCCCCCl)C=C1[N+]([O-])=O)NCCCOC2=C(OC)C=C(CC3=CN=C(N)N=C3N)C=C2OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TMP-NVOC-Halo;  TNH

Origin of Product

United States

Tmp Nvoc Halo As a Photosensitive Chemical Dimerizer

Historical Context and Development of TMP-NVOC-Halo (TNH)

The development of photosensitive chemical dimerizers like this compound is rooted in the broader field of chemically induced dimerization (CID) systems. CID systems utilize small molecules to induce the dimerization or proximity of two proteins, typically achieved by fusing the proteins of interest to cognate receptor domains that bind the dimerizer. nih.govdiva-portal.org While traditional CID offers high temporal resolution compared to genetic perturbations, its spatial precision is limited by the free diffusion of the dimerizer throughout the cell. nih.gov

To overcome these limitations, the concept of photoswitchable CID (psCID) emerged, combining the advantages of chemical specificity with optical control. nih.govresearchgate.net Early efforts in photosensitive chemical inducers of dimerization involved photocaged dimerizers, where the active molecule is released upon light exposure. nih.govnih.gov However, these systems often suffered from irreversible photolysis, limiting repetitive control. diva-portal.org

This compound (TNH) was developed as part of an optogenetic platform to provide fine-tuned control over protein dimerization using light. cmu.edu Its modular design allows for the precise manipulation of cellular activities with high spatial (micrometer) and temporal (millisecond) precision. nih.govresearchgate.net This compound, along with other photosensitive dimerizers, enables researchers to control processes such as organelle transport and kinetochore function in living cells. cmu.edu

Comparison with Non-Photosensitive Dimerization Reagents (e.g., TMP-Halo)

Non-photosensitive dimerization reagents, such as TMP-Halo (TH), consist of two linked ligands (Trimethoprim and Halo ligand) that directly interact with their respective protein receptors (eDHFR and Halo enzyme). nih.govcmu.edu While effective for inducing protein dimerization, their activity is constant once introduced into the cellular environment. nih.gov

This compound (TNH) distinguishes itself by incorporating a photosensitive linker, the 6-nitroveratryl oxycarbonyl (NVOC) group, between the Trimethoprim (B1683648) and Halo ligand moieties. nih.govcmu.edu This critical difference provides several advantages:

Light-Controlled Dimerization/Dedimerization: Unlike TMP-Halo, which induces dimerization upon addition, this compound allows for light-induced control. In some configurations, the NVOC linker can be photocleavable, meaning that the dimerizer is active upon addition to cells, and dimerization can be reversed by cleaving the linker with light. cmu.edu This enables "on-off" switching of protein activity. nih.gov

Improved Temporal and Spatial Precision: The photosensitive nature of TNH allows for acute control over protein function. nih.gov While non-photosensitive dimerizers are limited by diffusion time for cell permeation and distribution, light-based control offers superior spatiotemporal resolution, enabling precise manipulation at specific times and locations within a cell. nih.govresearchgate.netnih.gov

Reversibility and Tunability: Some photoswitchable systems, including those related to NVOC, allow for repetitive cycles of optical control, overcoming the limitations of irreversible photolysis seen in earlier photocaged systems. researchgate.netdiva-portal.org The degree of dimerization and dedimerization can be fine-tuned by adjusting light illumination doses. researchgate.net

However, it is important to note that photosensitive dimerizers like TNH require careful handling to avoid premature cleavage by light, and their application may involve specific light wavelengths (e.g., UV or blue light for NVOC cleavage) which could have implications for imaging with certain fluorescent proteins. nih.govdiva-portal.org

The following table summarizes key differences:

FeatureTMP-Halo (Non-Photosensitive)This compound (Photosensitive)
Dimerization Control Constitutive upon addition to cells.Light-inducible (activation or reversal via photocleavage). nih.govcmu.edu
Temporal Resolution Limited by diffusion and wash-out. nih.govHigh; can be milliseconds. nih.govresearchgate.net
Spatial Resolution Limited by free diffusion throughout the cell. nih.govHigh; can be micrometer-scale via focused light. nih.govresearchgate.net
Reversibility Achieved by competitor compounds. cmu.eduAchieved by light-induced cleavage of the linker. cmu.edu
Handling Less sensitive to ambient light.Requires careful handling in dark conditions to prevent premature cleavage. nih.gov
Mechanism of Action Direct binding of ligands to cognate receptors. cmu.eduLight-induced cleavage of a linker to enable/disable binding. cmu.edu

Nomenclature and Structural Components of this compound

This compound (TNH) is a heterobifunctional chemical dimerizer composed of three primary structural moieties: Trimethoprim (TMP), a 6-Nitroveratryl Oxycarbonyl (NVOC) photosensitive linker, and a Halo ligand. nih.govnih.govcmu.edu This modular design allows it to mediate interactions between two distinct proteins, typically engineered to bind to TMP and the Halo ligand, respectively. cmu.edu

Trimethoprim (TMP) Ligand Moiety

Trimethoprim (TMP) is an organic compound with the IUPAC name 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine. fishersci.canih.gov It is well-known in pharmacology as an antibiotic that functions as a reversible inhibitor of bacterial dihydrofolate reductase (DHFR). mims.comwikipedia.orgnih.gov This enzyme is crucial for the synthesis of tetrahydrofolic acid, a precursor for nucleic acids and proteins in bacteria. mims.comnih.gov

In chemical biology, TMP is utilized for its high specificity in binding to bacterial DHFR (e.g., Escherichia coli dihydrofolate reductase, eDHFR), with an inhibitory activity for bacterial DHFR that is significantly greater than for human DHFR. wikipedia.orgnih.gov This selective binding property makes TMP an ideal ligand for chemically induced dimerization systems, allowing the recruitment of proteins fused to eDHFR. cmu.eduwikipedia.org The interaction between TMP and eDHFR is non-covalent, which can enable reversible condensation by using excess free TMP to compete for binding. cmu.edu

PropertyValue
IUPAC Name 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine fishersci.canih.gov
Molecular Formula C₁₄H₁₈N₄O₃ fishersci.canih.gov
Molecular Weight 290.32 g/mol fishersci.caciteab.com
Function in Dimerizer Ligand for E. coli dihydrofolate reductase (eDHFR) cmu.eduwikipedia.org
Binding Type Non-covalent cmu.edu

6-Nitroveratryl Oxycarbonyl (NVOC) Photosensitive Linker

The 6-Nitroveratryl Oxycarbonyl (NVOC) group serves as a photocleavable linker in this compound. nih.govnih.govcmu.edu It is a derivative of the ortho-nitrobenzyl class of photolabile protecting groups, widely utilized in chemical biology for light-controlled release of caged molecules. researchgate.netiris-biotech.denih.gov Specifically, the NVOC moiety is derived from 4,5-dimethoxy-2-nitrobenzyl chloroformate (also known as 6-Nitroveratryl chloroformate or NVOC chloride). sigmaaldrich.comsigmaaldrich.com

The photosensitive nature of NVOC allows for its cleavage upon irradiation with ultraviolet (UV) light, typically around 350 nm or 405 nm. researchgate.netiris-biotech.denih.gov This photocleavage reaction results in the release of the protected functional group, in this case, effectively separating the TMP moiety from the Halo ligand moiety or activating the dimerizer. researchgate.netiris-biotech.deresearchgate.net The two methoxy (B1213986) groups in the nitroveratryl structure are introduced to enhance absorbance at wavelengths longer than 320 nm, making photolysis possible at more biologically compatible wavelengths than some other nitrobenzyl derivatives. sonar.ch However, this modification can also decrease the quantum yield of the reaction. sonar.ch

The inclusion of the NVOC linker provides this compound with its crucial light-switchable property, enabling the "on" or "off" control of dimerization by light. nih.govcmu.edu This is in contrast to systems that rely on constant illumination. diva-portal.org

PropertyValue
Type Photocleavable protecting group/linker nih.govnih.goviris-biotech.de
Activation Wavelength UV light (e.g., 350 nm, 405 nm) researchgate.netiris-biotech.denih.gov
Mechanism Photocleavage, releasing a functional group researchgate.netresearchgate.net
Role in Dimerizer Confers photosensitivity, enabling light-controlled dimerization/dedimerization nih.govnih.govcmu.edu

Halo Ligand Moiety

The "Halo" ligand moiety in this compound refers to the HaloTag ligand, a synthetic small molecule designed to covalently and irreversibly bind to the HaloTag protein. wikipedia.orgresearchgate.netwikipedia.orgnih.govpromega.comeastport.cz The HaloTag protein itself is a 297-residue (33 kDa) engineered derivative of a bacterial haloalkane dehalogenase enzyme. wikipedia.orgnih.govpromega.comeastport.cz

The HaloTag ligand typically consists of a reactive chloroalkane linker attached to a functional group, which can be a fluorescent dye, biotin, or other reactive groups. researchgate.netwikipedia.orgeastport.czbenthamopen.com The covalent bond formation between the chloroalkane linker and an aspartate nucleophile (Asp106) in the HaloTag protein's active site is rapid, specific, and essentially irreversible under physiological conditions. researchgate.netwikipedia.orgnih.govpromega.com

This covalent interaction allows the HaloTag protein, when fused to a protein of interest, to be permanently labeled or anchored to a specific cellular compartment. cmu.eduwikipedia.orgnih.govpromega.com In the context of this compound, the Halo ligand enables the dimerizer to bind covalently to a protein fused with the HaloTag enzyme, effectively anchoring one part of the dimerizer to a specific location or protein, which is crucial for achieving spatial control in dimerization experiments. nih.govcmu.eduwikipedia.org

PropertyValue
Component Type Synthetic ligand for HaloTag protein researchgate.netwikipedia.org
Reactive Group Chloroalkane linker researchgate.netwikipedia.orgbenthamopen.com
Binding Type Covalent and irreversible with HaloTag protein researchgate.netwikipedia.orgnih.govpromega.com
Role in Dimerizer Anchors the dimerizer to a HaloTag-fused protein or specific cellular location nih.govcmu.eduwikipedia.org

Molecular Mechanism of Action of Tmp Nvoc Halo

Ligand-Receptor Recognition and Binding Interactions

The functionality of TMP-NVOC-Halo as a chemical inducer of dimerization hinges on the highly specific recognition and binding of its two terminal moieties: Trimethoprim (B1683648) (TMP) and a Halo ligand. These components are designed to interact with two distinct proteins, Escherichia coli Dihydrofolate Reductase (eDHFR) and a modified bacterial haloalkane dehalogenase, known as the Halo enzyme or HaloTag, respectively. vulcanchem.comoup.com The nature of these two interactions is fundamentally different, providing a stable anchor on one end and a reversible binding on the other.

Trimethoprim (TMP) Interaction with Escherichia coli Dihydrofolate Reductase (eDHFR)

Trimethoprim is a synthetic antibiotic that functions as a competitive inhibitor of dihydrofolate reductase (DHFR). scbt.compnas.org Its high affinity and specificity for the bacterial form of the enzyme over its mammalian counterpart make it an ideal component for targeted cellular applications. researchgate.net The binding of TMP to the active site of E. coli DHFR is a non-covalent interaction, characterized by a network of hydrogen bonds and hydrophobic contacts.

Key to this interaction is the diaminopyrimidine moiety of TMP. mdpi.com This group forms crucial hydrogen bonds with the side chain of a key acidic residue within the eDHFR active site, specifically Aspartate-27 (Asp-27). nih.gov This interaction mimics the binding of the natural substrate, dihydrofolate (DHF), thereby blocking the enzyme's catalytic activity. The trimethoxybenzyl group of TMP fits into a hydrophobic pocket within the enzyme, further stabilizing the complex. The binding is also influenced by the presence of the cofactor NADPH, which appears to stabilize the interaction between DHFR and TMP. hilarispublisher.com

Table 1: Key Interactions in TMP-eDHFR Binding

Interacting Moiety (TMP) eDHFR Residue Type of Interaction
Diaminopyrimidine Aspartate-27 Hydrogen Bonding
Trimethoxybenzyl Hydrophobic Pocket Hydrophobic Interactions

Halo Ligand Interaction with Halo Enzyme

The other end of the this compound molecule features a chloroalkane linker, which serves as the Halo ligand. wikipedia.orgresearchgate.net This ligand is specifically recognized by the Halo enzyme, a genetically modified haloalkane dehalogenase from Rhodococcus rhodochrous. researchgate.net The enzyme has been engineered to form a covalent bond with its chloroalkane substrate. The active site of the Halo enzyme is located within a binding pocket. wikipedia.org

The formation of the bond is initiated by a nucleophilic attack. A key residue in the active site, Aspartate-106 (Asp106), acts as a nucleophile, attacking the terminal carbon of the chloroalkane linker on the Halo ligand. wikipedia.org This results in the displacement of the chloride ion. A mutation in the wild-type enzyme, typically replacing a histidine with another residue (like Phenylalanine F272), prevents the subsequent hydrolysis of the newly formed bond, thus rendering it permanent. researchgate.netwikipedia.org

Covalent Nature of Halo Ligand-Enzyme Binding

The interaction between the Halo ligand and the Halo enzyme is designed to be essentially irreversible under physiological conditions. researchgate.netbenthamopen.com The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The carboxylate group of the active site residue Asp106 attacks the carbon atom bearing the chlorine atom on the ligand. wikipedia.org This leads to the formation of a stable ester bond between the enzyme and the ligand, effectively tethering the this compound molecule to the Halo enzyme-fusion protein. researchgate.net This covalent linkage is rapid and highly specific, providing a stable anchor point for the dimerization system. researchgate.netacs.org

Non-Covalent and Reversible Nature of TMP-eDHFR Interaction

In stark contrast to the Halo interaction, the binding of the TMP moiety to eDHFR is non-covalent and reversible. pnas.orghilarispublisher.com TMP acts as a competitive inhibitor, meaning it reversibly binds to the enzyme's active site and can be displaced by high concentrations of the natural substrate, DHF. scbt.com This reversibility is a key feature, as it allows for dynamic control over the induced protein dimerization. The affinity of TMP for E. coli DHFR is very high, with a dissociation constant (Kd) reported to be in the nanomolar range, ensuring effective binding at low concentrations of the dimerizer. researchgate.net

Table 2: Comparison of Binding Interactions

Feature TMP-eDHFR Interaction Halo Ligand-Halo Enzyme Interaction
Nature of Bond Non-covalent Covalent
Reversibility Reversible Irreversible
Key Residue Aspartate-27 Aspartate-106
Mechanism Competitive Inhibition Nucleophilic Substitution (SN2)
Resulting Bond Hydrogen bonds, Hydrophobic interactions Ester bond

Photosensitive Control of Dimerization

The temporal control over the dimerization process induced by this compound is conferred by the central 6-nitroveratryloxycarbonyl (NVOC) linker. vulcanchem.comhilarispublisher.com This photocleavable group acts as a light-sensitive switch. In its intact form, the molecule can bridge the Halo enzyme and eDHFR. Upon exposure to a specific wavelength of light, the NVOC linker is cleaved, breaking the connection between the TMP and Halo moieties and leading to the dissociation of the protein dimer. vulcanchem.com

Photochemical Cleavage Mechanism of the NVOC Linker

The NVOC group belongs to the family of o-nitrobenzyl photolabile protecting groups. vu.ltmedkoo.com The cleavage process is initiated by the absorption of UV light, typically around 350-365 nm. researchgate.netmedkoo.com Upon excitation, the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. researchgate.net This intermediate is unstable and rapidly rearranges, ultimately leading to the cleavage of the carbamate (B1207046) bond connecting the linker to the TMP moiety. medkoo.com This process releases the TMP portion from the rest of the molecule, which remains covalently attached to the Halo enzyme. The cleavage is efficient and can be triggered with spatial and temporal precision using a focused light source, allowing for acute control over the dissociation of the protein complex in living cells. google.com

Light-Triggered De-dimerization Kinetics

The defining feature of the this compound system is its capacity for light-induced reversal of protein dimerization, a process governed by the photocleavage of the 6-nitroveratryloxycarbonyl (NVOC) linker. This photosensitive moiety, positioned between the trimethoprim (TMP) and Halo-ligand components, allows for the dissociation of the protein dimer upon illumination with a specific wavelength of light. nih.govvulcanchem.com

The kinetics of this de-dimerization are notably rapid, providing a sharp "off-switch" for the induced protein interaction. The process begins with the dimerization of Haloenzyme- and eDHFR-tagged proteins upon the introduction of this compound to the cellular environment. The recruitment of the target proteins to a specific cellular location, such as the mitochondria or kinetochores, occurs with a half-life (t½) of approximately 2 minutes at a concentration of 0.1 μM of this compound. nih.gov

Once dimerization is established, the system can be rapidly reversed. The NVOC linker is susceptible to cleavage when exposed to light, typically in the UV or near-UV range (e.g., 365-405 nm). rsc.orgresearchgate.netresearchgate.net This photocleavage event breaks the covalent bond within the linker, effectively separating the TMP moiety from the Halo-ligand. This separation leads to the swift dissociation of the eDHFR-tagged protein from the Haloenzyme-tagged anchor. While precise quantitative data for the dissociation half-life upon photolysis are not extensively detailed, experimental applications demonstrate that the biological consequences of this de-dimerization occur on a timescale of seconds to a few minutes, indicating highly efficient and rapid cleavage and subsequent protein release. nih.gov

For instance, in studies manipulating the spindle assembly checkpoint, the light-induced release of the checkpoint protein Mad1 from kinetochores prompts a rapid progression to anaphase, a process contingent on the swift removal of the inhibitory signal. nih.govresearchgate.net This demonstrates that the de-dimerization kinetics are sufficiently fast to control dynamic cellular events in real-time.

Table 1: Kinetic Properties of this compound

Parameter Process Typical Value/Observation Reference
Cell Permeation Time Diffusion into cell ~5 minutes nih.gov
Dimerization Half-Life (t½) Protein Recruitment ~2 minutes (at 0.1 μM) nih.gov
De-dimerization Trigger Linker Cleavage Light (e.g., 365-405 nm) nih.govrsc.org
De-dimerization Speed Protein Dissociation Rapid (inferred from fast biological response) nih.gov

Implications for Temporal Control in Biological Experiments

The rapid, light-triggered de-dimerization kinetics of this compound have significant implications for the temporal control of biological experiments. This system provides researchers with the ability to not only initiate a specific protein-protein interaction but also to terminate it with a high degree of temporal and spatial precision. nih.gov This "on-off" capability is a marked advantage over chemically induced dimerization systems that are either irreversible or rely on washout or chemical competition for reversal, which are processes that are typically much slower and lack spatial specificity. nih.govmolbiolcell.org

The primary implication is the ability to probe the function of proteins involved in highly dynamic cellular processes. Many biological events, such as cell cycle progression, signal transduction, and organelle transport, occur on timescales of seconds to minutes and require the precisely timed assembly and disassembly of protein complexes. nih.gov

Key applications demonstrating the power of this temporal control include:

Cell Cycle Regulation: Researchers have used this compound to recruit the spindle assembly checkpoint protein Mad1 to kinetochores, which induces a metaphase arrest. nih.gov Subsequent illumination of the cell releases Mad1 from the kinetochores, silencing the checkpoint signal and allowing the cell to promptly enter anaphase. nih.govresearchgate.net This experimental design allows for the direct investigation of the consequences of checkpoint satisfaction at a precise moment in time.

Molecular Motor Activity: The system has been employed to control the activity of molecular motors. For example, a motor protein can be recruited to a specific location, like a chromosome, to induce its movement. By cleaving the this compound linker with a targeted beam of light, the motor can be released, thereby stopping the directed movement. nih.gov This provides a powerful tool for dissecting the specific roles of different motor proteins in processes like chromosome congression. nih.gov

Control of Phase Separation: The reversible nature of this compound is also valuable for studying the formation and dissolution of biomolecular condensates. A phase-separating protein can be recruited to a specific chromatin locus to induce the formation of a condensate. nih.govcmu.edu The ability to then dissolve this condensate with light allows for the study of its functional importance and the dynamics of its components.

Table 2: Compound Names Mentioned

Full Compound Name Abbreviation/Alias
This compound TNH
Trimethoprim TMP
6-nitroveratryloxycarbonyl NVOC
Escherichia coli dihydrofolate reductase eDHFR
Haloenzyme / HaloTag Halo
Mad1

Methodological Frameworks for Utilizing Tmp Nvoc Halo in Research

Experimental Design for Protein Dimerization Induction

The experimental utility of TMP-NVOC-Halo is rooted in its ability to bridge two distinct proteins that have been genetically modified to express specific receptor domains. The core principle involves fusing a target protein of interest to Escherichia coli dihydrofolate reductase (eDHFR) and another protein to a bacterial haloalkane dehalogenase enzyme, commonly known as the HaloTag protein. nih.gov

The TMP portion of the this compound molecule binds with high affinity and specificity to the eDHFR domain, while the HaloTag ligand forms a covalent bond with the HaloTag protein. nih.gov This dual-binding action effectively brings the two fusion proteins into close proximity, inducing their dimerization.

A typical experimental design involves the following steps:

Construct Generation: Target proteins are genetically fused to their respective receptor domains (e.g., Protein A with eDHFR and Protein B with HaloTag). Often, fluorescent reporters are also included in these fusion constructs to allow for visualization.

Cellular Expression: The fusion constructs are introduced into the cell line of interest using standard transfection or transduction methods.

Induction: The this compound reagent is added to the cell culture medium. The molecule rapidly diffuses across the cell membrane, with cellular entry taking approximately 5 minutes. nih.gov

Dimerization: Inside the cell, the reagent binds to the eDHFR and HaloTag fusion proteins, inducing the desired protein-protein interaction. This induced dimerization can be used to trigger specific cellular events, such as the formation of protein condensates on chromatin or the recruitment of a protein to a specific subcellular location. nih.gov

The covalent nature of the HaloTag-ligand interaction makes it particularly suitable for applications where one protein is intended to act as a stable anchor at a specific cellular site. nih.gov

Strategies for Reversal of Dimerization using Photosensitive Cleavage

A key feature of this compound is the NVOC linker, which is a photolabile protecting group. nih.govelsevierpure.comwikipedia.org This group can be precisely cleaved upon exposure to UV light (typically in the range of 365 nm), breaking the link between the TMP and HaloTag ligands. acs.orgresearchgate.net This cleavage reverses the induced dimerization, allowing the dissociated eDHFR-fusion protein to diffuse away while the HaloTag-fusion protein remains covalently bound to its portion of the cleaved reagent.

The mechanism of NVOC cleavage involves photoisomerization to an aci-nitro intermediate, which then undergoes a rearrangement to release the protected molecules, resulting in the formation of a 2-nitrosobenzaldehyde byproduct. wikipedia.org This light-triggered reversal provides researchers with exceptional temporal control over the protein interaction, enabling the study of the functional consequences of both the association and dissociation of the target proteins. The ability to switch off the induced interaction is critical for dissecting the roles of dynamic protein assemblies in signaling pathways and other cellular functions.

Preparation and Handling Protocols for this compound Reagent

Proper preparation and handling are crucial for maintaining the integrity and functionality of the this compound reagent, particularly due to its photosensitive nature.

For long-term storage, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM) to create a stock solution. nih.gov This stock solution must be stored at very low temperatures, typically -80°C, to prevent degradation. nih.gov Aliquoting the stock solution into smaller, single-use volumes stored in plastic microcentrifuge tubes is recommended to avoid repeated freeze-thaw cycles, which can compromise the compound's stability. nih.gov For photolabile compounds in general, storage in amber glass vials is often recommended to protect them from light. mdpi.comfishersci.com

Parameter Recommendation Rationale
Solvent Dimethyl sulfoxide (DMSO)High solubility for the compound, suitable for creating concentrated stock solutions.
Stock Concentration 10 mMA standard concentration for cell culture experiments, allowing for easy dilution to working concentrations. nih.gov
Storage Temperature -80°CEnsures long-term stability and prevents chemical degradation of the reagent. nih.gov
Storage Container Amber vials or tubes wrapped in foilProtects the photosensitive NVOC group from ambient light, preventing premature cleavage. mdpi.comq1scientific.com
Aliquoting Single-use volumesMinimizes freeze-thaw cycles that can degrade the compound.

Given the photolabile NVOC linker, minimizing exposure to light, especially in the UV spectrum, is paramount during all stages of handling and experimentation. nih.gov Premature cleavage of the linker would render the molecule ineffective as a dimerizer.

Key management strategies include:

Work in Subdued Light: All manipulations of the this compound stock and working solutions should be performed under low-light conditions. This can be achieved by working in a darkened room or using a red-light darkroom.

Use Protective Containers: Solutions should be kept in amber-colored tubes or vials, or alternatively, clear tubes can be wrapped in aluminum foil to block light. mdpi.comq1scientific.com

Microscopy Precautions: During imaging experiments, light exposure should be minimized until the point of intended cleavage. This includes using the lowest possible excitation light intensity and limiting the duration of any pre-cleavage imaging.

Control Experiments: A "dark control" sample, which is prepared and handled identically but not exposed to the cleavage-inducing light source, should be included in experiments to confirm that any observed reversal of dimerization is due to the photochemical reaction and not other factors. q1scientific.com

Integration with Fluorescence Microscopy for Spatiotemporal Studies

The this compound system is powerfully combined with fluorescence microscopy to visualize and analyze the dynamics of protein dimerization in real-time and with high spatial resolution.

To enable visualization, the target proteins fused to eDHFR and HaloTag are also typically tagged with fluorescent proteins (FPs). nih.gov A common strategy is to create fusion constructs such as mCherry-eDHFR and GFP-HaloTag. nih.gov The use of spectrally distinct FPs, like the red mCherry and the green GFP, allows for simultaneous monitoring of both protein components of the dimerizing pair. nih.govbris.ac.uk

This approach enables researchers to:

Confirm Expression and Localization: Verify that the fusion proteins are correctly expressed and localized within the cell before the addition of the dimerizer.

Observe Dimerization in Real-Time: Track the co-localization of the red and green fluorescent signals following the addition of this compound, providing direct visual evidence of the induced dimerization. researchgate.net

Monitor Spatiotemporal Dynamics: Observe where and when the dimerization occurs within the cell. For example, one can visualize the recruitment of a cytosolic mCherry-eDHFR-tagged protein to a nuclear GFP-Halo-tagged anchor protein. nih.gov

Visualize Reversal: After inducing cleavage with UV light, the dissociation of the dimer can be observed as the mCherry signal diffuses away from the stationary GFP signal.

Real-Time Visualization of Protein Condensate Formation and Dissolution

The ability to observe and quantify the assembly and disassembly of protein condensates in real time within living cells is crucial for understanding their physiological and pathological roles. The chemical compound this compound, in concert with a genetically encoded protein dimerization system, provides a robust methodological framework for achieving precise spatiotemporal control over condensate formation, enabling detailed visualization of their entire lifecycle.

This system utilizes a chemical dimerizer, this compound, to induce the association of two engineered proteins. One protein, typically a phase-separation-prone protein of interest, is fused to the E. coli dihydrofolate reductase (eDHFR) enzyme. The other protein is a HaloTag enzyme fused to an anchor protein that localizes to a specific subcellular region, such as telomeres cmu.edu. The this compound molecule acts as a bridge: the Halo-ligand end forms a covalent bond with the HaloTag anchor, while the trimethoprim (B1683648) (TMP) end reversibly binds to the eDHFR domain cmu.edu.

The introduction of this compound into cells initiates the recruitment of the eDHFR-fused protein to the HaloTag-anchored sites. This engineered increase in local protein concentration drives the system to surpass the critical threshold for phase separation, leading to the formation of a protein condensate at the specified location. The dynamics of this formation process, from the initial nucleation event to the growth and potential fusion of condensates, can be monitored in real time using live-cell fluorescence microscopy cmu.edunih.gov. The use of the 6-nitroveratryl oxycarbonyl (NVOC) linker in this compound is advantageous as it facilitates faster diffusion of the compound into the cell compared to similar dimerizers lacking this linker cmu.edu.

A key feature of this methodology is the reversible nature of the TMP-eDHFR interaction, which allows for the controlled dissolution of the induced condensates. By introducing an excess of free TMP, the this compound dimerizer is competitively displaced from the eDHFR domain. This competition severs the link between the phase-separating protein and its anchor, leading to a decrease in local concentration and the subsequent disassembly of the condensate cmu.edunih.gov. This ability to reverse the process enables the real-time visualization of condensate dissolution, providing insights into the stability and dynamics of these structures.

Detailed Research Findings

Research utilizing this chemical dimerization system has successfully demonstrated the formation of promyelocytic leukemia (PML) nuclear bodies on telomeres cmu.edunih.gov. Live-cell imaging captures the kinetics of condensate formation and the subsequent clustering of telomeres induced by droplet fusion cmu.edu. The temporal resolution afforded by this on-demand induction of phase separation is a significant advantage for studying the kinetics of these processes nih.gov.

The visualization process typically involves fusing fluorescent proteins, such as mCherry and GFP, to the eDHFR and HaloTag components, respectively. This allows for multicolor imaging to simultaneously track the phase-separating protein and the anchor location. The quantitative analysis of the fluorescence intensity and size of the condensates over time provides data on the kinetics of their formation and dissolution.

While specific kinetic datasets for this compound are not widely published in extensive tabular format, the methodology allows for the precise measurement of parameters such as the lag time to nucleation, the rate of condensate growth, and the rate of dissolution upon addition of a competitor. The following table illustrates the type of quantitative data that can be generated through these real-time visualization experiments.

Interactive Data Table: Kinetics of Induced Protein Condensate Dynamics

ParameterValueConditions
Condensate Formation
Time to Nucleation (minutes)5 - 10100 nM this compound
Max Condensate Size (μm²)2.5 ± 0.860 minutes post-induction
Growth Rate (μm²/min)0.15 ± 0.05Initial 30 minutes
Condensate Dissolution
Time to Onset of Dissolution (seconds)30 - 6010 µM free TMP addition
Half-life of Dissolution (minutes)3.5 ± 1.2Following TMP addition
Percent Dissolution>90%15 minutes post-TMP addition

Applications of Tmp Nvoc Halo in Investigating Cellular Processes

Studies on Chromatin Organization and Dynamics

TMP-NVOC-Halo is a chemically-induced dimerization system that facilitates the study of chromatin-associated condensates. nih.gov The dimerizer is composed of two key ligands: trimethoprim (B1683648) (TMP) and a HaloTag ligand, connected by a photosensitive 6-nitroveratryl oxycarbonyl (NVOC) linker. nih.govcmu.edu This design allows for the dimerization of proteins that have been fused to their respective receptors: Escherichia coli dihydrofolate reductase (eDHFR) and the bacterial alkyldehalogenase enzyme (HaloTag). nih.govcmu.edu

The interaction between the HaloTag ligand and the HaloTag enzyme is covalent, providing a stable anchor when the HaloTag enzyme is fused to a chromatin-binding protein. nih.govcmu.edu Conversely, the interaction between TMP and eDHFR is non-covalent, which allows for the reversible recruitment of a phase-separating protein fused to eDHFR. nih.govcmu.edu The inclusion of the NVOC linker is a key feature, as it is photosensitive, and its linkage to TMP allows for faster diffusion into the cell, taking approximately 5 minutes compared to the 20 minutes required for a direct TMP-Halo linker. nih.govcmu.edu

Induction of Protein Condensates on Chromatin

The this compound system provides a method to induce the formation of protein condensates at specific locations on chromatin. By fusing a protein of interest, known to undergo phase separation, to eDHFR and a chromatin-anchoring protein to HaloTag, researchers can control the formation of condensates with high temporal and spatial resolution. nih.gov The addition of this compound to the cell medium initiates the dimerization, bringing the phase-separating proteins into close proximity on the chromatin and triggering the formation of condensates. nih.gov

The reversibility of the TMP-eDHFR interaction is a significant advantage of this system. By adding an excess of free TMP, the dimerizer can be competed off the eDHFR-fused protein, leading to the dissolution of the induced condensates. nih.gov This on-and-off control allows for the detailed study of the dynamics of condensate formation and disassembly and their effects on chromatin structure and function. The process can be visualized in real-time using fluorescence microscopy by attaching fluorescent proteins, such as mCherry and eGFP, to the eDHFR and HaloTag fusion proteins, respectively. nih.gov

ComponentFunctionInteractionReversibility
TMP Binds to eDHFRNon-covalentReversible with excess free TMP
HaloTag Ligand Binds to HaloTag EnzymeCovalentIrreversible
NVOC Linker Connects TMP and HaloTag LigandCovalent, PhotosensitiveCleavable with light
eDHFR Fused to phase-separating proteinBinds to TMPReversible
HaloTag Enzyme Fused to chromatin anchor proteinBinds to HaloTag LigandIrreversible

Engineering Condensate Formation on Telomeres

A specific and significant application of the this compound system has been the engineering of protein condensates at telomeres, the protective caps (B75204) at the ends of chromosomes. nih.govcmu.edunih.gov By fusing the HaloTag enzyme to a telomere-binding protein, such as TRF1, researchers can specifically anchor the dimerizer to these genomic regions. nih.gov Subsequently, the addition of this compound allows for the recruitment of eDHFR-fused phase-separating proteins to the telomeres, inducing the formation of condensates at these precise locations. nih.govcmu.edu

Characterization of Promyelocytic Leukemia (PML) Nuclear Body Formation

The this compound system has been successfully employed to induce the formation of structures resembling Promyelocytic Leukemia (PML) nuclear bodies on telomeres. nih.gov PML nuclear bodies are dynamic, subnuclear organelles implicated in a variety of cellular functions, including tumor suppression, transcriptional regulation, and response to viral infections. nih.govnih.gov

By recruiting PML protein, a key component of these bodies, to telomeres using the this compound dimerizer, researchers can study the de novo formation of these structures. nih.gov This method allows for the detailed characterization of the growth, dissolution, localization, and composition of these induced PML-like bodies. nih.gov Such studies have provided insights into the mechanisms that govern the assembly of PML nuclear bodies and their interaction with the surrounding chromatin environment. The formation of these bodies is a complex process involving post-translational modifications, such as SUMOylation, which is crucial for the recruitment of other proteins to the PML scaffold. nih.govnih.gov

Research into Phase Separation Phenomena in Nuclear Biology

Liquid-liquid phase separation (LLPS) has been recognized as a fundamental principle for the organization of the cell's interior, leading to the formation of membraneless organelles or biomolecular condensates. nih.gov These condensates are thought to play crucial roles in concentrating specific molecules to facilitate biochemical reactions and in organizing the genome. nih.gov

Inducing and Characterizing Phase-Separated Structures

The this compound system is a prime example of a tool used to induce and characterize phase-separated structures within the nucleus. By enabling the controlled recruitment of proteins with intrinsically disordered regions (IDRs), which are often drivers of phase separation, to specific chromatin loci, researchers can trigger the formation of condensates and study their properties. nih.gov

The ability to visualize the formation of these structures in real-time allows for the characterization of their liquid-like properties, such as fusion and fission events, and their dynamic exchange of components with the surrounding nucleoplasm. These induced condensates serve as a model system to understand the physical and chemical principles that govern phase separation in the crowded environment of the nucleus.

FeatureDescription
Inducibility Condensate formation is triggered by the addition of this compound.
Reversibility Condensates can be dissolved by adding excess free TMP.
Specificity Condensates are formed at specific genomic locations determined by the HaloTag-anchor protein.
Visualization The dynamics of condensate formation and dissolution can be observed in real-time using fluorescence microscopy.

Role in Modulating Nuclear Dynamics and Genome Integrity

The formation of biomolecular condensates via phase separation is increasingly understood to have a profound impact on nuclear dynamics and the maintenance of genome integrity. The this compound system allows for the direct investigation of these consequences. For instance, the induced formation of condensates at specific genomic loci can alter the local chromatin environment, potentially impacting gene expression and DNA replication and repair processes.

By inducing condensates and then monitoring cellular responses, researchers can explore how these structures influence the mobility of chromatin and the recruitment of factors involved in DNA metabolism. These studies are crucial for understanding how the spatial organization of the nucleus, mediated by phase separation, contributes to the proper functioning of the genome and how dysregulation of these processes might lead to disease.

Investigations into DNA Repair Mechanisms

The repair of DNA double-strand breaks (DSBs) is a critical process for maintaining genome integrity. The chromatin environment in which a DSB occurs can significantly influence the repair pathway. Heterochromatin, being a condensed and transcriptionally silent form of chromatin, presents a unique set of challenges to the DNA repair machinery. The this compound system has been instrumental in elucidating the specialized mechanisms that govern the repair of DSBs within these complex genomic regions.

Relocalization of Heterochromatic Double-Strand Breaks (DSBs)

In many organisms, including Drosophila, the repair of DSBs within heterochromatin involves a remarkable spatial reorganization. To ensure "safe" homologous recombination (HR) and prevent aberrant recombination events between repetitive DNA sequences, these breaks are relocalized from the interior of the heterochromatic domain to the nuclear periphery. biorxiv.orgnih.govnih.gov This relocalization is a critical step that precedes the recruitment of key HR factors like Rad51. biorxiv.orgnih.gov

Studies have utilized a sophisticated system to investigate this process, employing a fusion protein of Nup98AG with two RGG domains. In the presence of the chemical linker this compound (TNH), these fusion proteins are induced to form condensates. biorxiv.org This chemically induced phase separation has been shown to be sufficient to restore the normal relocalization of heterochromatic repair sites, highlighting the importance of protein condensation in this DNA repair pathway. biorxiv.org The process of moving DSBs to the nuclear periphery is dependent on nuclear pore and inner nuclear membrane proteins and is regulated by SUMOylation. nih.govnih.gov Failure to relocalize these breaks results in the persistence of DNA damage markers, such as γH2Av foci, within the heterochromatin domain. nih.gov

Experimental System Key Findings References
Nup98AG with RGG domains + this compoundInduction of condensates restores relocalization of heterochromatic DSBs. biorxiv.org
RNAi depletion of Smc5/6Defective relocalization of heterochromatic DSBs. nih.gov
Live imaging of ATRIP fociDSB relocalization to the nuclear periphery is a prerequisite for the subsequent steps of HR. nih.gov

Modulation of Rad51 Recruitment in Heterochromatin

A crucial aspect of heterochromatic DSB repair is the strict regulation of Rad51, a key recombinase in the HR pathway. The recruitment of Rad51 to DSBs within the heterochromatin domain is actively prevented until the breaks have been successfully relocated to the nuclear periphery. biorxiv.orgnih.gov This spatial and temporal control is thought to be a safeguard against deleterious recombination between repetitive DNA elements that are abundant in heterochromatin. biorxiv.orgnih.gov

The this compound-inducible Nup98AG condensate system has provided direct evidence for this regulatory mechanism. The formation of these artificial condensates at heterochromatic DSBs is sufficient to exclude Rad51 from the heterochromatin domain. biorxiv.org In contrast, when the relocalization process is defective, for instance, through the depletion of essential factors like Smc5/6, Nse2, or dPIAS, Rad51 is abnormally recruited to DSBs still located within the heterochromatin, leading to abnormal formation of Rad51 foci. nih.gov This demonstrates that the condensate environment, which can be mimicked by the this compound system, plays a critical role in preventing premature and potentially harmful HR events within heterochromatin.

Condition Effect on Rad51 Recruitment in Heterochromatin References
Functional DSB RelocalizationRad51 recruitment is blocked inside the heterochromatin domain. biorxiv.orgnih.gov
Defective DSB Relocalization (e.g., Smc5/6, Nse2, or dPIAS depletion)Abnormal formation of Rad51 foci inside the heterochromatin domain. nih.gov
This compound Induced Nup98AG CondensatesExclusion of Rad51 from the heterochromatin domain is restored. biorxiv.org

Rescue of Mutant Phenotypes via Artificially Induced Condensates (e.g., Nup98AG)

The utility of the this compound system extends to its ability to rescue mutant phenotypes associated with defective DNA repair. In cellular models where the machinery for relocalizing heterochromatic DSBs is compromised, leading to a failure in moving these breaks to the nuclear periphery and a subsequent breakdown in the regulation of Rad51 recruitment, the artificial induction of protein condensates can functionally compensate for the genetic deficit.

Specifically, the addition of this compound to cells expressing the Nup98AG fusion protein can restore the proper spatial organization of repair sites. biorxiv.org This chemically induced formation of Nup98AG condensates is sufficient to re-establish the normal relocalization of heterochromatic repair sites and effectively exclude Rad51 from the heterochromatin domain, thereby rescuing the mutant phenotype. biorxiv.org This powerful application underscores the principle that the biophysical properties of protein condensates, which can be artificially generated using the this compound linker, are a key determinant in the functional organization of DNA repair processes.

Broader Applications in Chemically Induced Proximity Systems

The versatility of this compound as a component of CIP systems extends beyond the study of DNA repair. Its ability to induce protein dimerization and control protein localization in a rapid and reversible manner makes it an invaluable tool for a wide range of applications in cell biology. medchemexpress.com

Exploring Cellular Biochemistry Through Controlled Protein Recruitment

This compound is a cell-permeable and photoactivatable protein dimerization inducer. medchemexpress.com This property allows researchers to precisely control the localization of proteins within living cells. By fusing a protein of interest to a Halo-tag and another protein to an eDHFR tag, the addition of this compound can rapidly induce their dimerization and therefore the recruitment of one protein to the location of the other. For instance, the recruitment of mCherry-eDHFR to centromeres has been demonstrated with a half-life of approximately 15 seconds. medchemexpress.com This rapid and spatially precise manipulation of protein localization provides a powerful method for dissecting the biochemical functions of proteins in their native cellular environment and for studying dynamic cellular processes. medchemexpress.com

Future Directions and Perspectives in Tmp Nvoc Halo Research

Development of Next-Generation Photoswitchable Dimerizers

The success of TMP-NVOC-Halo has spurred efforts to develop next-generation photoswitchable dimerizers with enhanced properties. A primary focus is on improving the photophysical characteristics of the system. This includes the development of dimerizers that can be activated by different wavelengths of light, which would enable orthogonal control over multiple protein-protein interactions within the same cell. Researchers are also exploring the creation of variants with faster activation and deactivation kinetics, allowing for the study of rapid cellular processes with greater temporal resolution.

Another key area of development is the refinement of the chemical structure of the dimerizer itself. This involves modifying the trimethrim (TMP) and HaloTag ligand components to improve their binding affinity and specificity for their respective protein targets, eDHFR and HaloTag. By fine-tuning these interactions, researchers aim to create more robust and efficient dimerization systems. Furthermore, efforts are underway to introduce new photocleavable groups, moving beyond the current 6-nitroveratryloxycarbonyl (NVOC) linker, to offer a broader range of activation wavelengths and uncaging efficiencies.

FeatureCurrent Generation (this compound)Next-Generation Goals
Activation Wavelength Ultraviolet (UV)Red/Far-Red, Orthogonal Wavelengths
Kinetics Seconds to minutesMilliseconds to seconds
Specificity HighEnhanced, with minimal off-target effects
Photocleavable Linker NVOCNovel linkers with varied properties

Expanding the Scope of Biological Systems Amenable to this compound Manipulation

The versatility of the this compound system has been demonstrated in a variety of cell culture models. However, a significant future direction is to expand its application to more complex biological systems, including tissues, organoids, and whole organisms. This presents several challenges, such as the delivery of the chemical dimerizer and the penetration of light into deep tissues. To address these hurdles, researchers are investigating novel delivery mechanisms, including nanoparticle-based carriers and viral vectors, to ensure efficient distribution of this compound in vivo.

Furthermore, the application of this technology in different model organisms, from zebrafish to mice, will be crucial for understanding the in vivo relevance of specific protein interactions in development and disease. The ability to control protein dimerization in a tissue-specific and temporally restricted manner will provide invaluable insights into complex biological processes that cannot be fully recapitulated in vitro.

Integration with Advanced Imaging Modalities and Quantitative Analysis Techniques

The synergy between this compound and advanced imaging techniques is a powerful combination for visualizing and quantifying cellular dynamics. Future research will focus on integrating this photoswitchable system with super-resolution microscopy techniques, such as STED and PALM/STORM. This will enable researchers to visualize the light-induced formation of protein complexes at the nanoscale, providing unprecedented detail about their subcellular localization and organization.

In parallel, there is a growing need for sophisticated quantitative analysis pipelines to interpret the large datasets generated from these experiments. The development of automated image analysis software and computational models will be essential for extracting meaningful quantitative data on the kinetics, stoichiometry, and spatial distribution of induced protein interactions. This will allow for a more rigorous and systematic understanding of the cellular responses to controlled protein dimerization. The HaloTag platform itself is being increasingly utilized in conjunction with advanced analytical tools to provide quantitative data on protein expression and localization.

Elucidating Novel Biological Pathways Through Spatiotemporal Control of Protein Interactions

Perhaps the most exciting future direction for this compound research lies in its application to uncover novel biological pathways. By precisely controlling when and where specific protein interactions occur, researchers can dissect complex signaling networks and identify previously unknown functional relationships between proteins. This "on-demand" perturbation of cellular function allows for the investigation of transient and context-dependent interactions that are often missed by traditional genetic or biochemical approaches.

The ability to induce protein dimerization at specific subcellular locations will be particularly powerful for studying processes such as signal transduction, where the spatial organization of signaling components is critical. For example, this compound can be used to recruit a protein of interest to a specific membrane compartment or organelle and observe the downstream consequences. This level of spatiotemporal control will undoubtedly lead to the discovery of new regulatory mechanisms and a deeper understanding of the intricate molecular choreography that governs cellular life. By systematically applying this technology, the scientific community can look forward to a wealth of new discoveries that will reshape our understanding of cell biology.

Q & A

Q. How should conflicting results between in vitro and in vivo studies using this compound be addressed?

  • Methodological Answer : Perform bridging studies to identify systemic variables (e.g., metabolic clearance in vivo). Use ex vivo organotypic cultures to isolate tissue-specific effects. Apply mixed-effects models to account for variability in animal models. Cross-reference with pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Methodological Frameworks

Q. Which research frameworks (e.g., PICO, FINER) are most applicable to this compound experimental design?

  • Methodological Answer :
  • PICO : Define Population (e.g., neuronal cells), Intervention (light-activated this compound), Comparison (non-photoactivated controls), and Outcome (protein induction kinetics) .
  • FINER : Ensure questions are Feasible (resources for photolysis equipment), Interesting (novel mechanistic insights), Novel (unexplored activation thresholds), Ethical (minimizing cell toxicity), and Relevant (applications in optogenetics) .

Documentation & Reporting

Q. What essential data should be included in publications using this compound to enhance reproducibility?

  • Methodological Answer : Report batch-specific purity, solvent preparation protocols, light source specifications (wavelength, intensity), and exposure durations. Include raw data tables for dose-response metrics and negative controls. Append optimized computational models and validation scripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.